molecular formula C13H11N3O4 B2659127 N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide CAS No. 1030173-45-5

N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide

Cat. No. B2659127
CAS RN: 1030173-45-5
M. Wt: 273.248
InChI Key: YPFALEOMJAORCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The amide group could potentially be introduced through a reaction with an appropriate acid chloride or anhydride. The nitro group might be introduced through a nitration reaction .


Molecular Structure Analysis

The molecule contains several functional groups that would influence its chemical behavior. The presence of the nitro group (-NO2) and the amide group (-CONH2) could make the molecule polar and capable of participating in hydrogen bonding. The pyridine ring is aromatic and would contribute to the molecule’s stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide could be hydrolyzed to yield a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and the amide could increase its solubility in polar solvents. The aromatic pyridine ring could contribute to its stability and potentially its boiling and melting points .

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the biological activity of many pyridine derivatives . Further studies could explore its biological activity and potential uses in drug development.

properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-8-7-9(4-5-10(8)16(19)20)13(18)15-12-11(17)3-2-6-14-12/h2-7,17H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFALEOMJAORCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=N2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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